4-((3-Hydroxypropyl)amino)benzonitrile
Overview
Description
4-((3-Hydroxypropyl)amino)benzonitrile is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research into benzonitrile derivatives has revealed their potential as corrosion inhibitors for mild steel in acidic environments. A study by Chaouiki et al. (2018) synthesized two benzonitrile derivatives and evaluated their efficacy as inhibitors via gravimetric, potentiodynamic polarization (PDP) curves, and electrochemical impedance spectroscopy (EIS) methods, supported by Density Functional Theory (DFT) and molecular dynamics (MD) simulations. These derivatives demonstrated excellent corrosion inhibition, with one showing superior performance. Their adsorption on the mild steel surface followed Langmuir's adsorption isotherm, suggesting a direct relationship between molecular structure and corrosion inhibition efficiency (Chaouiki et al., 2018).
Photovoltaic Applications
Jeong et al. (2011) investigated the effects of a perfluorinated compound, specifically 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells (PSCs). The addition of this compound to PSCs resulted in increased power conversion efficiency, attributed to enhanced short circuit current and fill factor. This research highlights the role of benzonitrile derivatives in improving the performance of renewable energy technologies (Jeong et al., 2011).
Advanced Material Synthesis
The development of new materials often involves benzonitrile derivatives as precursors or intermediates. For instance, Sheng et al. (2014) synthesized 4-Aminophenoxy phthalonitrile (APPH) and utilized it to catalyze the curing of resorcinol-based and bisphenol-A-based phthalonitrile monomers. The resulting resins exhibited outstanding thermal stability, high modulus, and high glass transition temperature, highlighting the utility of benzonitrile derivatives in advanced material synthesis (Sheng et al., 2014).
Cancer Research
A study by Pilon et al. (2020) on a new family of Iron(II)-Cyclopentadienyl compounds, including benzonitrile derivatives, showed strong activity against colorectal and triple negative breast cancer cells. This research suggests the potential of benzonitrile derivatives in developing new cancer therapies, demonstrating significant cytotoxicity in cancer cell lines (Pilon et al., 2020).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
4-(3-hydroxypropylamino)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-9-2-4-10(5-3-9)12-6-1-7-13/h2-5,12-13H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPASSWJHQAQCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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